molecular formula C10H19FN2O2 B3323119 (R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate CAS No. 1601461-43-1

(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate

Cat. No.: B3323119
CAS No.: 1601461-43-1
M. Wt: 218.27
InChI Key: AIGHVUMGNOAZIB-SNVBAGLBSA-N
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Description

“®-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate” is a complex organic compound. It contains an aminomethyl group (-CH2NH2), which is a functional group consisting of a methyl group attached to an amino group . It also contains a fluoropyrrolidine ring, which is a five-membered ring with one fluorine atom and one nitrogen atom. The “tert-Butyl” refers to a tertiary butyl group, which is a four-carbon alkyl substituent with the formula -C(CH3)3. The carboxylate group (-COO-) is a common functional group in organic chemistry, often involved in acid-base chemistry.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluoropyrrolidine ring suggests that the compound may have interesting stereochemistry . The “R” in the name indicates the configuration of the chiral center in the molecule, which would be confirmed through techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The aminomethyl group could participate in reactions like alkylation or acylation . The carboxylate group could engage in various reactions, including esterification or amidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug or a catalyst, its mechanism of action would depend on the system it’s designed to interact with .

Safety and Hazards

As with any chemical compound, handling “®-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future studies might focus on its pharmacological effects, toxicity, and therapeutic potential .

Properties

IUPAC Name

tert-butyl (3R)-3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-5-4-10(11,6-12)7-13/h4-7,12H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGHVUMGNOAZIB-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@](C1)(CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Reactant of Route 2
(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Reactant of Route 3
(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Reactant of Route 4
(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Reactant of Route 6
(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate

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